4-Benzyl-1,1-dimethylpiperazin-1-ium perchlorate
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Overview
Description
4-Benzyl-1,1-dimethylpiperazin-1-ium perchlorate is a chemical compound with the molecular formula C₁₃H₂₁ClN₂O₄. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1,1-dimethylpiperazin-1-ium perchlorate typically involves the reaction of 1-benzylpiperazine with dimethyl sulfate, followed by the addition of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
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Step 1: Synthesis of 1-Benzylpiperazine
- Piperazine hexahydrate is dissolved in absolute ethanol and heated to 65°C.
- Benzyl chloride is added to the solution, resulting in the formation of 1-benzylpiperazine .
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Step 2: Methylation
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Step 3: Formation of Perchlorate Salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1,1-dimethylpiperazin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: 1-benzylpiperazine and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Benzyl-1,1-dimethylpiperazin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mechanism of Action
The mechanism of action of 4-Benzyl-1,1-dimethylpiperazin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A precursor in the synthesis of 4-Benzyl-1,1-dimethylpiperazin-1-ium perchlorate.
1,1-Dimethylpiperazine: Another derivative of piperazine with similar structural features.
4-(4-Benzyl-1-piperazinyl)benzaldehyde: A related compound with a benzaldehyde group instead of a perchlorate.
Uniqueness
This compound is unique due to its specific combination of benzyl and dimethyl groups, which confer distinct chemical and biological properties. Its perchlorate salt form also contributes to its stability and reactivity in various applications .
Properties
CAS No. |
62226-76-0 |
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Molecular Formula |
C13H21ClN2O4 |
Molecular Weight |
304.77 g/mol |
IUPAC Name |
4-benzyl-1,1-dimethylpiperazin-1-ium;perchlorate |
InChI |
InChI=1S/C13H21N2.ClHO4/c1-15(2)10-8-14(9-11-15)12-13-6-4-3-5-7-13;2-1(3,4)5/h3-7H,8-12H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
IYRAQOBGSSWZLF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCN(CC1)CC2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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